molecular formula C13H19ClN2O B6219508 (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride CAS No. 2751603-05-9

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

Cat. No. B6219508
CAS RN: 2751603-05-9
M. Wt: 254.8
InChI Key:
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Description

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride, also known as (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl, is a synthetic compound used primarily in laboratory experiments. It is a white crystalline solid that is soluble in water and other polar solvents. It is a chiral compound, meaning it has two enantiomers, or mirror images of the same molecule, which can be distinguished by their optical activity. It is used in a wide range of scientific research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl has been used in a wide range of scientific research applications. It is commonly used in drug discovery and development, as it can be used to screen for potential drug candidates. It is also used in biochemistry and pharmacology to study the structure and function of proteins, enzymes, and other molecules. In addition, it has been used in studies of the physiological effects of drugs and in the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl is not fully understood. However, it is believed that the compound binds to certain proteins in the body and modulates their activity. It is thought to act as an agonist or antagonist, depending on the target protein, and may also interact with other molecules in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl have not been extensively studied. However, it has been shown to interact with certain proteins in the body and to modulate their activity. It has also been shown to have an effect on the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl has several advantages for use in laboratory experiments. It is readily available commercially and can be synthesized in the laboratory. It is also a chiral compound, meaning it has two enantiomers, which can be used to study the effects of stereoisomers on biological systems. In addition, it is soluble in water and other polar solvents, making it easy to work with.
However, there are some limitations to using (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl in laboratory experiments. The mechanism of action of the compound is not fully understood, and its biochemical and physiological effects have not been extensively studied. In addition, the compound is not approved for use in humans and should be handled with caution.

Future Directions

The potential applications of (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl are vast and varied. Further research is needed to better understand the compound’s mechanism of action and biochemical and physiological effects. In addition, the compound could be used in drug discovery and development, as well as in the development of novel therapeutic agents. Finally, the compound could be used to study the effects of stereoisomers on biological systems.

Synthesis Methods

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl is synthesized from commercially available reagents. The synthesis involves a series of steps, including the reaction of piperidine with formaldehyde and phenylmagnesium bromide, followed by the addition of hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is monitored by thin-layer chromatography (TLC). The product is purified by recrystallization from methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride involves the reaction of (R)-phenylglycine with piperidine and acetic anhydride to form (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(R)-phenylglycine", "piperidine", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "1. (R)-phenylglycine is reacted with piperidine and acetic anhydride in the presence of a catalyst to form (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one.", "2. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one." ] }

CAS RN

2751603-05-9

Molecular Formula

C13H19ClN2O

Molecular Weight

254.8

Purity

95

Origin of Product

United States

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